molecular formula C8H6N2O3S2 B2406779 {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid CAS No. 485334-94-9

{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

Cat. No.: B2406779
CAS No.: 485334-94-9
M. Wt: 242.27
InChI Key: DDAZVWRCOLWHLI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Name : {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid.
Molecular Formula : C₈H₆N₂O₃S₂.
CAS Number : 485334-94-9.
InChI Code : 1S/C8H6N2O3S2/c11-6(12)4-15-8-10-9-7(13-8)5-2-1-3-14-5/h1-3H,4H2,(H,11,12).
SMILES : OC(=O)CSc1nnc(o1)c1cccs1.

Property Value Source
Molecular Weight 242.27 g/mol
InChIKey DDAZVWRCOLWHLI-UHFFFAOYSA-N
Purity 95% (typical commercial standard)

The compound’s nomenclature reflects its substituents: the 2-thienyl group at position 5 of the oxadiazole ring and the sulfanyl-acetic acid group at position 2. The numbering follows IUPAC rules for heterocyclic systems, prioritizing the oxadiazole ring as the core structure.

Molecular Architecture and Functional Group Analysis

Core Oxadiazole Framework

The 1,3,4-oxadiazole ring consists of two nitrogen atoms and one oxygen atom in a five-membered aromatic system. The electron-deficient nature of the ring, due to conjugation between the nitrogen and oxygen atoms, enhances its reactivity in nucleophilic substitution and cycloaddition reactions.

Key Features :

  • Position 5 : Substituted with a 2-thienyl group (C₄H₃S), introducing aromaticity and electron-donating effects via sulfur’s lone pairs.
  • Position 2 : Bearing a sulfanyl (S-) group connected to an acetic acid moiety (-CH₂COOH), enabling hydrogen bonding and potential participation in ligand-metal interactions.

Functional Group Interactions

  • Thioacetic Acid Group : The -SCH₂COOH moiety contributes to solubility in polar solvents and acts as a nucleophile in alkylation or acylation reactions. The carboxylic acid group can form salts or undergo esterification.
  • 2-Thienyl Substituent : The thiophene ring’s π-electron system interacts with the oxadiazole ring, modulating redox properties and electronic delocalization.

Historical Context of Oxadiazole-Based Compound Development

The development of 1,3,4-oxadiazole derivatives dates to the mid-20th century, driven by their biological relevance. Key milestones include:

Year Development Reference
1965 First synthesis of 1,3,4-oxadiazole via thermolysis of tetrazole derivatives.
2000s Expansion into pharmaceutical applications (e.g., raltegravir for HIV treatment)
2012+ Focus on thienyl-substituted oxadiazoles for enhanced bioactivity.

Synthetic Routes :

  • Cyclization of Acylhydrazides : Reaction with electrophiles (e.g., CS₂ or halogens) to form the oxadiazole ring.
  • Cross-Coupling Reactions : Palladium-catalyzed coupling of thiophene derivatives with oxadiazole precursors.

Historically, oxadiazoles have been optimized for stability and bioavailability. The incorporation of sulfur-containing substituents, such as the thienyl group, aims to improve pharmacokinetic profiles and target specificity.

Properties

IUPAC Name

2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S2/c11-6(12)4-15-8-10-9-7(13-8)5-2-1-3-14-5/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAZVWRCOLWHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is commonly used to prepare 1,3,4-oxadiazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid exhibit notable antimicrobial properties. A study synthesized various derivatives and tested their efficacy against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The results indicated selective antibacterial activity, particularly from compounds with specific substitutions on the aromatic ring .

Anticancer Potential

The oxadiazole moiety is known for its anticancer properties. Compounds containing this structure have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, certain derivatives were found to selectively inhibit human carbonic anhydrases at nanomolar concentrations, suggesting potential as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 5-thiophenyl derivatives with thioacetic acid. The resulting compounds can be further modified to enhance their biological activity or to develop new functionalities. This flexibility makes them valuable in drug discovery and development .

Polymer Chemistry

The incorporation of thienyl and oxadiazole units into polymers can lead to materials with unique electronic properties. These compounds can be used as building blocks in the synthesis of conductive polymers or as additives to enhance the performance of existing materials .

Research Findings Summary

Application AreaFindingsReferences
Antimicrobial ActivitySelective activity against Staphylococcus aureus and Bacillus subtilis
Anticancer PotentialInhibition of human carbonic anhydrases at low concentrations
Material SciencePotential use in conductive polymers

Mechanism of Action

The mechanism of action of {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl/Oxadiazole System

Halogen-Substituted Phenyl Derivatives
  • {[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic Acid : Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli when complexed with Co(II), Cu(II), and Zn(II) ions .
  • {[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic Acid : Forms square planar Cu(II) and tetrahedral Zn(II)/Cd(II) complexes, demonstrating moderate antifungal activity .
  • electron-withdrawing halogens) and metal coordination behavior.
Dichlorophenyl and Alkanoic Acid Chain Variants
  • 4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic Acid (11): Synthesized via cyclization/rearrangement with 92% yield, showing inhibitory activity against Rho kinases .
  • 2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic Acid (13) : Features a methylene spacer, which may reduce steric hindrance compared to direct thioether linkages .
  • Comparison: Extending the alkanoic acid chain (e.g., butanoic vs. acetic acid) impacts solubility and target binding. The thienyl group’s smaller size compared to dichlorophenyl may enhance membrane permeability.

Heterocycle Core Modifications

1,3,4-Thiadiazole Derivatives
  • 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic Acid : Contains a reactive thiol group, enabling disulfide bond formation in drug design .
  • Comparison : Replacing oxadiazole with thiadiazole introduces an additional sulfur atom, altering electronic properties and hydrogen-bonding capacity.
Triazole-Based Analogs
  • 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid : Synthesized via esterification, with predicted low acute toxicity (GUSAR-online) .
  • Comparison : Triazoles offer greater hydrogen-bonding versatility but reduced aromatic stability compared to oxadiazoles.

Physicochemical Properties

Property {[5-(2-Thienyl)-oxadiazole]thio}acetic Acid (Predicted) 2-[(5-Amino-thiadiazole)thio]acetic Acid {[5-(4-Chlorophenyl)-oxadiazole]thio}acetic Acid
Molecular Weight ~254.29 g/mol 191.23 g/mol 284.73 g/mol
LogP (Lipophilicity) ~2.1 (moderate) 0.8 ~3.2
Solubility Low in water, soluble in DMSO High aqueous solubility Moderate in ethanol

Biological Activity

{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid (CAS: 485334-94-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C8H6N2O3S2, and it has a molecular weight of 242.27 g/mol. The compound consists of a thienyl group attached to an oxadiazole ring, which is further linked to a thioacetic acid moiety. This structure suggests multiple avenues for biological interactions.

The compound exhibits several notable chemical properties:

  • Molecular Weight : 242.27 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 472.1 ± 51.0 °C at 760 mmHg
  • Flash Point : 239.3 ± 30.4 °C

These properties indicate its stability under various conditions, which is essential for its application in biological research.

The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors. The oxadiazole and thienyl rings can participate in hydrogen bonding and π-π interactions, facilitating binding to target sites. The thioacetic acid moiety may undergo further chemical modifications, enhancing its biological activity.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing oxadiazole and thienyl groups exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Studies

In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against several strains, indicating promising antimicrobial potential .

Anticancer Activity

A recent investigation into the anticancer properties of thienyl-containing oxadiazoles showed that this compound induced apoptosis in human cancer cell lines at concentrations as low as 25 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, suggesting effective induction of apoptosis .

Enzyme Inhibition

Research conducted on the inhibition of acetyl-CoA carboxylases (ACCs) demonstrated that compounds with similar structures to this compound could effectively inhibit ACC activity in vitro. This inhibition was associated with reduced lipid biosynthesis in cellular models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC 10 - 50 µg/mL against bacteria
AnticancerInduces apoptosis at 25 µM
Enzyme InhibitionInhibits ACC activity

Q & A

Q. What are the established synthetic routes for {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, and how are intermediates optimized?

  • Methodological Answer : The compound is synthesized via cyclization and alkylation reactions. A common approach involves:

Cyclization : Reacting acylated thiosemicarbazides with carbon disulfide to form 1,3,4-oxadiazole intermediates .

S-Alkylation : Using potassium carbonate and 2-mercaptoacetic acid to introduce the thioacetic acid moiety .
Optimization includes adjusting reaction solvents (e.g., DMF/CH₂Cl₂ for acid chloride formation) and temperature control during cyclization to improve yields .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Confirmation involves:
  • Elemental Analysis : To verify stoichiometry.
  • Spectroscopy : IR for functional groups (e.g., C=S at ~1250 cm⁻¹, C-O-C at ~1100 cm⁻¹); ¹H NMR for proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) .
  • Chromatography : TLC with silica gel plates to confirm purity and individuality .

Q. What are the standard protocols for evaluating the compound’s antimicrobial activity?

  • Methodological Answer :
  • Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
  • Fungal Assays : Use C. albicans or A. niger models, comparing inhibition zones to controls like fluconazole .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities like thioacetic acid during synthesis?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted thioacetic acid .
  • Real-Time Monitoring : Use HPLC or GC-MS to detect impurities early. Evidence shows that even 5% thioacetic acid in SAMs alters surface composition, necessitating rigorous purification .

Q. What computational strategies are used to predict the toxicity of this compound?

  • Methodological Answer :
  • QSAR Models : Predict acute toxicity (e.g., LD₅₀) using descriptors like logP and molecular weight .
  • Molecular Docking : Assess interactions with targets like cyclooxygenase-2 (COX-2) or myeloperoxidase (MPO) to infer side effects .

Q. How do structural modifications (e.g., esterification) alter the compound’s physicochemical properties?

  • Methodological Answer :
  • Esterification : React with t-butyl bromobutyrate or morpholine in ethanol to enhance lipophilicity, monitored by logP shifts from ~1.5 (acid) to ~3.2 (ester) .
  • Salt Formation : Use NaOH or ZnSO₄ to improve aqueous solubility, verified by dissolution tests in PBS (pH 7.4) .

Q. How can discrepancies in pharmacological data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed inoculum size, incubation time).
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent choice in antifungal assays impacting MIC values) .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

  • Methodological Answer :
  • Ligand Synthesis : The thioacetic acid group binds to metals like Co(II) or Zn(II) in aqueous conditions, forming complexes such as [Co(POA)₂(H₂O)₄]·H₂O .
  • Characterization : X-ray crystallography for structural elucidation; UV-Vis spectroscopy to study d-d transitions (e.g., λₘₐₓ at 510 nm for Co(II) complexes) .

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